molecular formula C12H10ClNOS B11784501 7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11784501
M. Wt: 251.73 g/mol
InChI Key: XBQVKYSDKNHDSR-UHFFFAOYSA-N
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Description

7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that incorporates a thiophene ring and a benzo-oxazine moiety. This compound is of interest due to its potential applications in medicinal chemistry, material science, and organic synthesis. The presence of the thiophene ring, which is known for its electronic properties, and the benzo-oxazine structure, which is often found in biologically active molecules, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The intermediate product is then subjected to cyclization under acidic conditions to form the desired oxazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazine ring can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active compounds.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxazine moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-chlorothiophene and 3-bromothiophene share the thiophene ring structure.

    Oxazine Derivatives: Compounds such as 3,4-dihydro-2H-benzo[b][1,4]oxazine and 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine share the oxazine ring structure.

Uniqueness

7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the combination of the thiophene and oxazine rings, which imparts distinct electronic and steric properties. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10ClNOS

Molecular Weight

251.73 g/mol

IUPAC Name

7-chloro-3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C12H10ClNOS/c13-8-3-4-9-11(6-8)15-7-10(14-9)12-2-1-5-16-12/h1-6,10,14H,7H2

InChI Key

XBQVKYSDKNHDSR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(O1)C=C(C=C2)Cl)C3=CC=CS3

Origin of Product

United States

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